

In Vivo Efficacy: A Comparative Analysis of PS-1145 and Bortezomib

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Compound of Interest

Compound Name: PS-1145

Cat. No.: B1679806

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In the landscape of targeted cancer therapeutics, both the IKK inhibitor **PS-1145** and the proteasome inhibitor bortezomib have demonstrated significant anti-tumor activity in preclinical in vivo models. This guide provides a comparative overview of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct head-to-head in vivo studies are not publicly available, this document synthesizes findings from separate preclinical investigations to offer a parallel perspective on their therapeutic potential.

Efficacy Data Summary

The following table summarizes the in vivo efficacy of **PS-1145** and bortezomib in various tumor models. It is critical to note that these results are from independent studies and not from direct comparative trials. The experimental conditions, including tumor models, animal strains, and dosing regimens, vary between studies and should be considered when interpreting the data.

Drug	Tumor Model	Animal Model	Dosing Regimen	Key Efficacy Results
PS-1145	Nasopharyngeal Carcinoma (NPC) Xenograft	Nude Mice	3 mg/kg	Significantly suppressed subcutaneous tumor formation. [1] [2]
DMBA-Induced Skin Tumor	Male Wistar Rats	50 mg/kg (intravenous)	Enhanced tumor cell apoptosis and reduced tumor progression. [3] [4]	
Bortezomib	Multiple Myeloma Xenograft	SCID Mice	0.5 mg/kg (intravenous, twice weekly)	Significant inhibition of tumor growth and increased overall survival. [5]
Primary Effusion Lymphoma (PEL) Xenograft	NOD/SCID Mice	0.3 mg/kg	Induced PEL remission and extended overall survival (median survival of 32 days vs. 15 days in controls). [6]	
Prostate Cancer Xenograft	Murine Model	1.0 mg/kg (intravenous, weekly for 4 weeks)	Reduced tumor growth by 60%. [5]	
Pancreatic Cancer Xenograft	Murine Model	1.0 mg/kg (intravenous or intraperitoneal, weekly for 4 weeks)	Resulted in a 72% or 84% reduction in tumor growth, respectively. [5]	

CWR22 Prostate Cancer Xenograft	CB17 SCID Male Mice	0.8 mg/kg (intravenous, twice weekly)	Shown tumor growth inhibition consistent with cytostatic activity. [7]
H460 Lung Cancer Xenograft	NCR-nude Mice	0.8 mg/kg (intravenous, twice weekly)	No significant antitumor activity was observed.[7]
5TGM1 Myeloma Model	C57BlKaLwRij Mice	0.5 mg/kg (3 times a week)	Significantly reduced tumor burden.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the experimental protocols used in key in vivo studies for **PS-1145** and bortezomib.

PS-1145 In Vivo Protocol (Nasopharyngeal Carcinoma Xenograft Model)

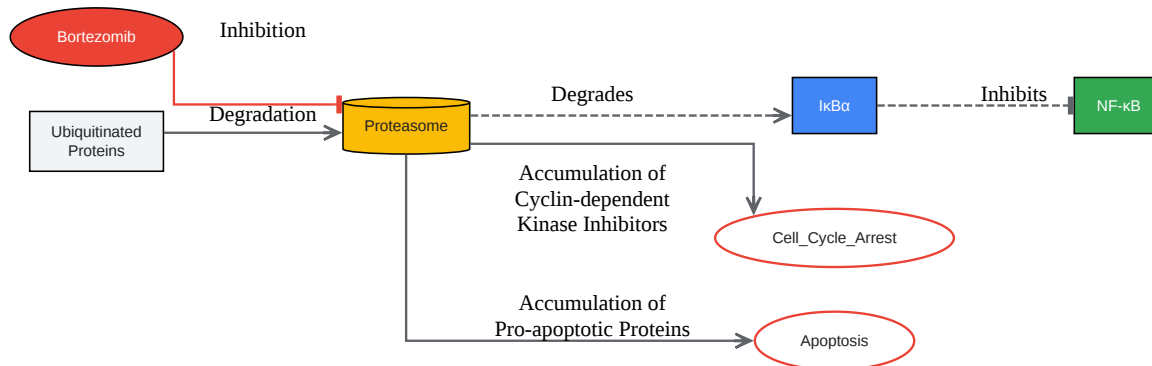
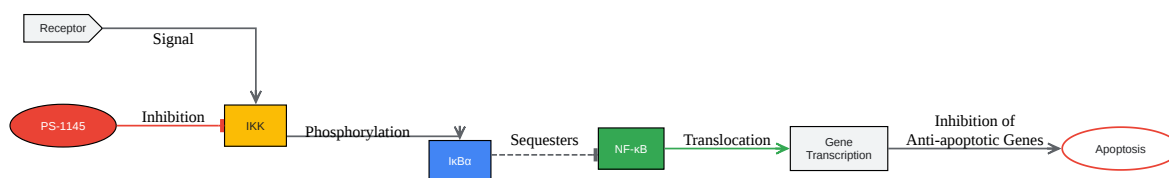
- Cell Line: C666, an Epstein-Barr virus-positive nasopharyngeal carcinoma cell line.
- Animal Model: Nude mice.
- Tumor Implantation: Subcutaneous injection of NPC cells.
- Treatment Group: **PS-1145** administered at a dose of 3 mg/kg.
- Control Group: Vehicle control.
- Assessment: Tumor formation and growth were monitored to evaluate the anti-tumor effects of **PS-1145**. [1][2]

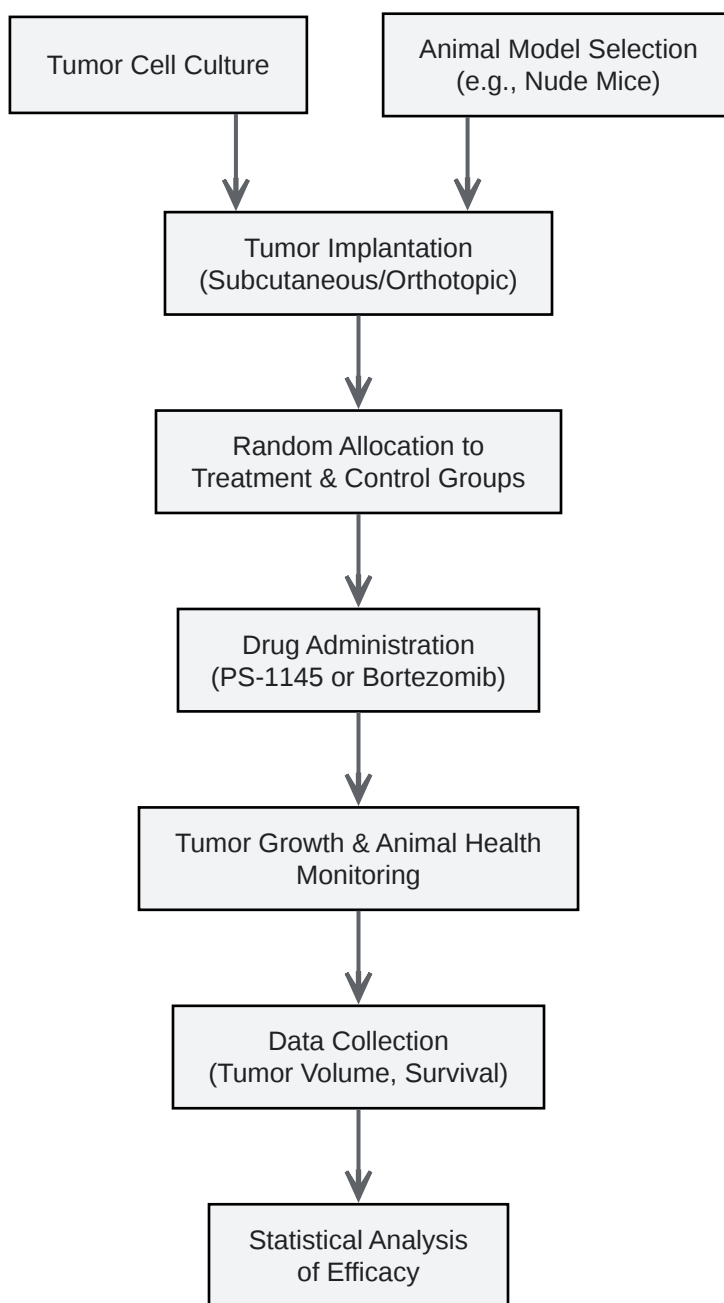
Bortezomib In Vivo Protocol (Prostate Cancer Xenograft Model)

- Animal Model: Murine xenograft models of prostate cancer.
- Treatment Group: Bortezomib administered intravenously at a dose of 1.0 mg/kg weekly for 4 weeks.
- Efficacy Evaluation: Tumor growth was measured, and a 60% reduction in tumor growth was observed.[5]
- Alternative Dosing Regimen: In a separate study, bortezomib was administered at 1.0 mg/kg intravenously every 72 hours for 15 days, resulting in a 50% to 80% inhibition of tumor growth in two different xenograft models.[5]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.





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